Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate typically involves the reaction of phthalic anhydride with hydrazine to form 1,4-dioxo-1,2,3,4-tetrahydrophthalazine, which is then esterified with methanol to produce the final compound . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under acidic or basic conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The ester group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylate include:
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: A precursor in the synthesis of the methyl ester derivative.
Phthalhydrazide: Another related compound with similar structural features.
Phthalazine-1,4-dione: A compound with comparable chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activities . This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H8N2O4 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl 1,4-dioxo-2,3-dihydrophthalazine-5-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-4-2-3-5-7(6)9(14)12-11-8(5)13/h2-4H,1H3,(H,11,13)(H,12,14) |
InChI Key |
GLSYXPQPJPIJJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=O)NNC2=O |
Origin of Product |
United States |
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